molecular formula C6H13NO2 B13335419 ((2S,4R)-4-Aminotetrahydro-2H-pyran-2-yl)methanol

((2S,4R)-4-Aminotetrahydro-2H-pyran-2-yl)methanol

Cat. No.: B13335419
M. Wt: 131.17 g/mol
InChI Key: AORHCDNTOFUFGO-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((2S,4R)-4-Aminotetrahydro-2H-pyran-2-yl)methanol is a chiral compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a tetrahydropyran ring and an amino group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,4R)-4-Aminotetrahydro-2H-pyran-2-yl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method includes the use of chiral catalysts to ensure the desired stereochemistry. For instance, the reduction of 4-aminotetrahydropyran-2-one using sodium borohydride in the presence of a chiral ligand can yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced chiral catalysts and controlled reaction conditions to maintain the stereochemical integrity of the product .

Chemical Reactions Analysis

Types of Reactions

((2S,4R)-4-Aminotetrahydro-2H-pyran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions include various derivatives of tetrahydropyran, which can be further utilized in pharmaceutical synthesis and other applications .

Scientific Research Applications

Chemistry

In chemistry, ((2S,4R)-4-Aminotetrahydro-2H-pyran-2-yl)methanol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals .

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules. Its ability to interact with various biological targets makes it a valuable tool in drug discovery .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a potential treatment for neurological disorders due to its ability to modulate neurotransmitter activity .

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of ((2S,4R)-4-Aminotetrahydro-2H-pyran-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((2S,4R)-4-Aminotetrahydro-2H-pyran-2-yl)methanol is unique due to its specific stereochemistry and the presence of both an amino group and a hydroxyl group. This combination allows for diverse chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

[(2S,4R)-4-aminooxan-2-yl]methanol

InChI

InChI=1S/C6H13NO2/c7-5-1-2-9-6(3-5)4-8/h5-6,8H,1-4,7H2/t5-,6+/m1/s1

InChI Key

AORHCDNTOFUFGO-RITPCOANSA-N

Isomeric SMILES

C1CO[C@@H](C[C@@H]1N)CO

Canonical SMILES

C1COC(CC1N)CO

Origin of Product

United States

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